molecular formula C7H13NO4 B562915 4-(2-Nitropropan-2-yl)oxolan-2-ol CAS No. 176793-54-7

4-(2-Nitropropan-2-yl)oxolan-2-ol

Cat. No.: B562915
CAS No.: 176793-54-7
M. Wt: 175.184
InChI Key: SOPCRYJDPHRMOB-UHFFFAOYSA-N
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Description

4-(2-Nitropropan-2-yl)oxolan-2-ol is a chemical compound with the molecular formula C7H13NO4 It is characterized by the presence of a nitro group attached to a propan-2-yl group, which is further connected to an oxolan-2-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitropropan-2-yl)oxolan-2-ol typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2-propanol derivatives under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitropropan-2-yl)oxolan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolan-2-ol derivatives.

Scientific Research Applications

4-(2-Nitropropan-2-yl)oxolan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Nitropropan-2-yl)oxolan-2-ol involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Nitropropan-2-yl)oxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(2-Nitropropan-2-yl)oxolan-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    4-(2-Nitropropan-2-yl)oxolan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

4-(2-Nitropropan-2-yl)oxolan-2-ol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-nitropropan-2-yl)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-3-6(9)12-4-5/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCRYJDPHRMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(OC1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662018
Record name 4-(2-Nitropropan-2-yl)oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176793-54-7
Record name 4-(2-Nitropropan-2-yl)oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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